1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products due to their biological and pharmaceutical importance. This compound features a pyridoindole core with a 4-chlorophenyl substituent, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole can be achieved through various methods, including the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. One-pot, multi-component reactions are often employed to streamline the synthesis and reduce costs. For example, a Fischer indolisation followed by N-alkylation can be used to rapidly generate the desired indole product .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and antioxidant properties.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of materials for energy storage and biomedical applications.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with enzymes involved in glutathione metabolism, enhancing antioxidant defenses . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
- 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole
- 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole
Uniqueness
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C17H11ClN2 |
---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H |
InChI Key |
WVYXVFOTRARSQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.